molecular formula C23H39FN2NaO8P B10784506 Sodium;[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl tetradecyl phosphate

Sodium;[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl tetradecyl phosphate

Cat. No.: B10784506
M. Wt: 544.5 g/mol
InChI Key: YUGLAGAQPWTRTP-UHFFFAOYSA-M
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Description

Sodium;[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl tetradecyl phosphate is a chemical compound with the molecular formula C9H11FN2NaO8P. It is known for its applications in various scientific fields, particularly in medicinal chemistry and cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl tetradecyl phosphate typically involves the reaction of 5-fluoro-2,4-dioxopyrimidine with a suitable oxolane derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sodium salt .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pH, and reaction time to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Sodium;[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl tetradecyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. The reactions are typically conducted under controlled temperatures and pH to optimize the yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Sodium;[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl tetradecyl phosphate has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis. By binding to the active site of the enzyme, it prevents the formation of thymidine monophosphate, thereby disrupting DNA replication and cell division. This mechanism is particularly effective in cancer cells, which have high rates of DNA synthesis .

Properties

Molecular Formula

C23H39FN2NaO8P

Molecular Weight

544.5 g/mol

IUPAC Name

sodium;[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl tetradecyl phosphate

InChI

InChI=1S/C23H40FN2O8P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-32-35(30,31)33-17-20-19(27)15-21(34-20)26-16-18(24)22(28)25-23(26)29;/h16,19-21,27H,2-15,17H2,1H3,(H,30,31)(H,25,28,29);/q;+1/p-1

InChI Key

YUGLAGAQPWTRTP-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCOP(=O)([O-])OCC1C(CC(O1)N2C=C(C(=O)NC2=O)F)O.[Na+]

Origin of Product

United States

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